molecular formula C16H17N3S B2863194 2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline CAS No. 1913547-23-5

2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline

Cat. No.: B2863194
CAS No.: 1913547-23-5
M. Wt: 283.39
InChI Key: ZBLXRWFDIDUGHN-UHFFFAOYSA-N
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Description

“2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives like “2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” involves various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” is based on the benzothiazole core. The benzothiazole core is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in diazo-coupling reactions, Knoevenagel condensations, Biginelli reactions, and more .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Characterization : Research demonstrates the synthesis and characterization of compounds related to benzothiazoles, showcasing their importance in chemical synthesis. For example, a study outlined the preparation of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles, indicating the role of aniline derivatives in synthesizing complex heterocyclic compounds with potential pharmacological activities (Chaitanya, Nagendrappa, & Vaidya, 2010). Additionally, another study focused on the synthesis of benzothiazoles and benzimidazoles through Brønsted acid-catalyzed cyclization, highlighting the versatility of aniline derivatives in forming heterocyclic compounds under metal- and radiation-free conditions (Mayo et al., 2014).

Biological and Pharmacological Activities

  • Antibacterial and Antifungal Activities : Several studies have explored the biological activities of benzothiazole derivatives, revealing their potential as antimicrobial agents. A research project synthesized and evaluated the biological activity of new azo derivatives from 2-amino benzothiazole, demonstrating significant antimicrobial efficacy against gram-negative and gram-positive bacteria (Al-Joboury, Al-badrany, & Asli, 2021). This underscores the compound's relevance in developing new antimicrobial agents.

Material Science Applications

  • Electropolymerization and Conductivity : Research into the electropolymerization of benzothiazole derivatives with aniline has led to the development of electroactive polymeric films. These studies highlight the potential of benzothiazole-aniline derivatives in creating materials with unique electrical properties, useful in various technological applications (Abdel-Azzem, El-hamouly, & Hathoot, 1995).

Future Directions

The future directions for the research and development of “2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, particularly in the treatment of tuberculosis .

Properties

IUPAC Name

2-[[1,3-benzothiazol-2-ylmethyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-19(10-12-6-2-3-7-13(12)17)11-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLXRWFDIDUGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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